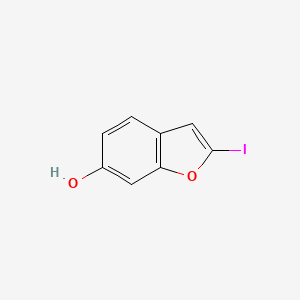

2-Iodo-1-benzofuran-6-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112768-48-6 |

|---|---|

Molecular Formula |

C8H5IO2 |

Molecular Weight |

260.03 g/mol |

IUPAC Name |

2-iodo-1-benzofuran-6-ol |

InChI |

InChI=1S/C8H5IO2/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,10H |

InChI Key |

JPRIUARMMQMCOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)I |

Origin of Product |

United States |

Advanced Derivatization and Chemical Transformations of 2 Iodo 1 Benzofuran 6 Ol

Leveraging the 2-Iodo Moiety for Further Functionalization

The carbon-iodine bond at the C-2 position of the benzofuran (B130515) ring is the primary site for advanced derivatization. Its reactivity is exploited in numerous palladium-catalyzed reactions, enabling the introduction of a wide array of substituents. The electron-rich nature of the benzofuran ring system influences the reactivity of the C-I bond, making it an excellent substrate for oxidative addition to a low-valent palladium catalyst, which is the key initiating step in most cross-coupling catalytic cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and represent the most significant class of transformations for functionalizing 2-Iodo-1-benzofuran-6-ol. The choice of coupling partner and reaction conditions allows for the selective introduction of alkynyl, aryl, heteroaryl, and other organic fragments at the C-2 position.

The Sonogashira reaction is a highly efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. researchgate.net This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. researchgate.net For a substrate like this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-1-benzofuran-6-ol derivatives. These products are valuable intermediates themselves, finding use in the synthesis of natural products, pharmaceuticals, and conjugated polymers. researchgate.net

The reaction proceeds under mild conditions, which is advantageous for complex molecules that may contain sensitive functional groups, such as the unprotected hydroxyl group in this compound. A common one-pot strategy involves the coupling of 2-iodophenols with terminal alkynes, where the Sonogashira coupling is followed by an intramolecular cyclization to form the benzofuran ring system. lookchem.com This demonstrates the robustness of the coupling reaction in the presence of a free hydroxyl group. The reaction is compatible with a wide range of terminal alkynes, including those with functional groups like alcohols and protected amines. soton.ac.uk

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 85-95 |

| 6-Iodopurine Derivative | Various Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temp. | 70-90 |

This table presents typical conditions for Sonogashira reactions on substrates analogous to this compound, illustrating the general applicability and mild conditions of the method.

The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds, particularly for synthesizing biaryl and heterobiaryl compounds. mdpi.com The reaction pairs an organohalide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For this compound, Suzuki-Miyaura coupling offers a powerful method to introduce a variety of aryl or heteroaryl substituents at the C-2 position. A key advantage of this reaction is its high functional group tolerance and its compatibility with aqueous media, which aligns with green chemistry principles. mdpi.com The unprotected hydroxyl group on the benzofuran ring is well-tolerated under typical Suzuki-Miyaura conditions. The reaction can be performed with a wide range of aryl and heteroaryl boronic acids, including those bearing electron-donating or electron-withdrawing groups. researchgate.netnih.gov This versatility allows for the synthesis of a large library of 2-aryl-1-benzofuran-6-ol derivatives, which are common structural motifs in biologically active molecules. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH / H₂O | 80 | 85 |

| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 80 | 95 |

This table showcases typical conditions for Suzuki-Miyaura reactions on various substrates, highlighting the reaction's applicability for creating biaryl linkages on scaffolds like this compound.

While less commonly cited for this specific scaffold compared to Sonogashira and Suzuki reactions, other palladium-catalyzed couplings are also applicable to the functionalization of this compound.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. rsc.org It is known for its high reactivity and functional group tolerance. The reaction of this compound with an arylzinc or alkylzinc reagent would provide a route to 2-substituted benzofurans, and the method is particularly useful when other organometallic reagents are difficult to prepare or handle. mdpi.com

The Stille coupling employs organotin compounds (stannanes) to couple with organic halides. A major advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. This method could be used to couple this compound with a wide range of stannanes, including vinyl, aryl, and alkynyl derivatives.

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Applying this to this compound would involve reacting it with an alkene (e.g., styrene, acrylates) to introduce a vinyl group at the C-2 position, yielding compounds like 2-styryl-1-benzofuran-6-ol. The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom at the C-2 position of this compound is generally challenging. The C(sp²)-I bond is strong, and the reaction requires either harsh conditions or the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this substrate.

Radical reactions at the C-2 position are plausible but are not as widely documented for synthetic derivatization as cross-coupling methods. Potential transformations could include radical dehalogenation (replacement of iodine with hydrogen) using a radical initiator and a hydrogen atom source, or radical coupling processes. However, controlling the selectivity and avoiding unwanted side reactions can be difficult.

A notable transformation involving the 2-iodo moiety is the "halogen dance" reaction, which enables functionalization of the C-3 position, adjacent to the iodine atom. researchgate.netresearchgate.net This reaction occurs when 2-iodobenzofuran (B1590796) is treated with a strong, non-nucleophilic base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. researchgate.net

The mechanism involves the deprotonation of the most acidic proton on the benzofuran ring, which is at the C-3 position. This generates a transient carbanion that undergoes a rearrangement, or "dance," leading to the formation of a more stable 3-iodo-2-benzofuranyllithium intermediate. This organolithium species can then be trapped with various electrophiles (e.g., aldehydes, ketones) to introduce a new substituent at the C-2 position, with the iodine atom now located at C-3. researchgate.netresearchgate.net This sequence represents a powerful method for achieving a substitution pattern that is not directly accessible from the starting material.

Cross-Coupling Reactions at the C-2 Position

Chemical Modifications of the 6-Hydroxyl Group

The phenolic hydroxyl group at the 6-position is a key functional handle for introducing structural diversity. Its nucleophilic character allows for a range of derivatization reactions, including the formation of ethers and esters, while its phenolic nature permits oxidative transformations and various conjugation strategies.

The conversion of the 6-hydroxyl group into ethers and esters is a fundamental strategy for modifying the lipophilicity, steric profile, and hydrogen-bonding capabilities of the molecule.

Etherification: The formation of ethers from the 6-hydroxyl group can be readily achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to yield the corresponding ether. masterorganicchemistry.comlibretexts.org The choice of a primary alkyl halide is preferable to minimize competing elimination reactions. libretexts.org

| Reaction | Reagents and Conditions | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) | 6-Alkoxy-2-iodo-1-benzofuran |

Esterification: Esters of this compound can be synthesized through several established methods. The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, for a more irreversible and often higher-yielding reaction, the use of more reactive acylating agents such as acid anhydrides or acyl chlorides in the presence of a base like pyridine (B92270) is effective. libretexts.org These methods allow for the introduction of a wide array of acyl groups, thereby diversifying the molecular structure.

| Reaction | Acylating Agent | Typical Conditions | Product Type |

| Esterification | Carboxylic Acid (RCOOH) | Acid catalyst (e.g., H2SO4), heat | 6-Acyloxy-2-iodo-1-benzofuran |

| Esterification | Acid Anhydride (B1165640) ((RCO)2O) | Base (e.g., Pyridine), room temp. | 6-Acyloxy-2-iodo-1-benzofuran |

| Esterification | Acyl Chloride (RCOCl) | Base (e.g., Pyridine), room temp. | 6-Acyloxy-2-iodo-1-benzofuran |

The phenolic hydroxyl group of this compound is susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. The presence of the electron-donating hydroxyl group activates the aromatic ring towards oxidation. While specific studies on this compound are not prevalent, the oxidation of related hydroxybenzofurans and other phenolic compounds suggests that reagents like Fremy's salt or other strong oxidizing agents could potentially transform the 6-hydroxy moiety into a quinone. This transformation would significantly alter the electronic and biological properties of the molecule.

The 6-hydroxyl group serves as a convenient attachment point for conjugating this compound to other molecules, such as proteins, polymers, or other bioactive agents. mdpi.com This can be achieved by forming covalent linkages, often through the ether or ester functionalities discussed previously. For instance, the hydroxyl group can be reacted with a linker molecule that possesses a terminal functional group suitable for further reaction. Such strategies are pivotal in the development of targeted therapeutic agents and functional biomaterials. The phenolic hydroxyl group has been shown to be crucial for modulating the anticancer activity of some benzofuran derivatives, as it can promote favorable interactions with biological targets. mdpi.com

Chemo- and Regioselective Functionalization of the Benzofuran Framework

Beyond the hydroxyl group, the benzofuran scaffold itself offers opportunities for further functionalization. The benzenoid and furan (B31954) rings exhibit distinct reactivities, allowing for selective modifications.

The benzenoid ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating effect of the 6-hydroxyl group and the benzofuran oxygen. The directing effect of these groups will influence the position of substitution.

Nitration: The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com For activated systems like 6-hydroxybenzofurans, the conditions may need to be milder to avoid over-reaction or degradation. The hydroxyl group is a strong ortho-, para-director, meaning the nitro group would be expected to substitute at positions 5 or 7. libretexts.org The regioselectivity will be influenced by the steric hindrance and the electronic effects of the existing substituents. libretexts.orgnih.gov

Friedel-Crafts Reactions: Friedel-Crafts acylation can introduce an acyl group onto the benzenoid ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl3). rsc.orgresearchgate.netresearchgate.netnih.gov The product is a ketone, and due to the deactivating nature of the acyl group, polyacylation is generally avoided. nih.gov The regioselectivity is again directed by the activating groups present on the ring.

| Reaction | Electrophile Source | Catalyst/Conditions | Expected Product Position |

| Nitration | HNO3/H2SO4 | Cooled | 5- or 7-Nitro derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | Anhydrous | 5- or 7-Acyl derivative |

The furan moiety of this compound possesses a C-I bond at the 2-position, which is a key site for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom at the C2 position is an excellent leaving group for reactions such as Suzuki, Sonogashira, and Heck couplings.

Suzuki Coupling: This reaction involves the coupling of the this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds and attaching aryl or vinyl groups at the 2-position. mdpi.comnih.govfrontiersin.org

Sonogashira Coupling: This reaction couples the this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent at the 2-position. nih.govorganic-chemistry.orgresearchgate.netlibretexts.org

Heck Coupling: The Heck reaction allows for the coupling of the this compound with an alkene in the presence of a palladium catalyst and a base, resulting in a 2-alkenylbenzofuran derivative. wikipedia.org

These cross-coupling reactions provide a modular approach to synthesizing a library of 2-substituted benzofuran derivatives, which is invaluable for structure-activity relationship studies.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Ar-B(OH)2 | Pd catalyst, Base | 2-Aryl-1-benzofuran-6-ol |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) salt, Base | 2-Alkynyl-1-benzofuran-6-ol |

| Heck Coupling | Alkene | Pd catalyst, Base | 2-Alkenyl-1-benzofuran-6-ol |

Lack of Specific Research Hinders Detailed Exploration of this compound Derivatives

A thorough review of available scientific literature reveals a significant gap in research pertaining to the advanced derivatization of this compound for specific research applications, including the synthesis of isotopically labeled analogs and the preparation of hybrid molecules for multitargeting studies. Consequently, a detailed article on these specific topics cannot be constructed at this time without resorting to speculation.

The synthesis of isotopically labeled compounds is a critical tool in medicinal chemistry and drug development, allowing researchers to trace the metabolic fate of a molecule and elucidate its mechanism of action. However, no published studies were identified that specifically describe the incorporation of isotopes such as carbon-13, carbon-14, or tritium (B154650) into the this compound scaffold. Without such research, a discussion of synthetic routes, precursor selection, and the application of these labeled compounds in mechanistic tracing remains purely hypothetical.

Similarly, the development of hybrid molecules, which involves combining two or more pharmacophores to create a single entity with multiple biological targets, is a growing field in drug discovery. While the benzofuran core is a common motif in medicinal chemistry, specific examples of its conjugation with other active moieties, originating from this compound, are not documented in the current body of scientific literature. Therefore, a detailed analysis of the synthetic strategies, linker technologies, and the potential therapeutic applications of such hybrid molecules cannot be accurately presented.

While general methods for the synthesis and modification of benzofurans are well-established, the specific application of these methods to this compound for the purposes outlined in the requested article subsections is not supported by available research findings. Further investigation into the chemical reactivity and biological activity of this particular compound is required before a comprehensive and scientifically accurate article on its advanced derivatization can be written.

Computational and Theoretical Investigations of 2 Iodo 1 Benzofuran 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for a detailed examination of molecular geometry, energy, and the distribution of electrons, which are crucial determinants of chemical reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. nih.gov

For 2-Iodo-1-benzofuran-6-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine its most stable three-dimensional conformation. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape and steric profile.

Based on studies of similar benzofuran (B130515) structures, it is expected that the benzofuran core of this compound would be largely planar. rsc.org The iodine atom at the 2-position and the hydroxyl group at the 6-position would introduce specific electronic and steric features. The energetics of the molecule, including its total energy, heat of formation, and dipole moment, would also be obtained from these calculations. These energetic parameters are vital for assessing the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Benzofurans

| Parameter | Predicted Value Range |

| C-C bond lengths (aromatic) | 1.38 - 1.42 Å |

| C-O bond length (furan ring) | 1.36 - 1.39 Å |

| C-I bond length | ~2.10 Å |

| C-O bond length (hydroxyl) | ~1.37 Å |

| O-H bond length | ~0.97 Å |

| Bond Angles (within rings) | 108° - 122° |

Note: These are estimated values based on computational studies of substituted benzofurans and are subject to variation based on the specific computational method and basis set employed.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical entities.

For this compound, the HOMO is expected to be localized primarily over the electron-rich benzofuran ring system and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, with potential contributions from the carbon-iodine bond, suggesting these regions are susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy Range (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are estimations based on DFT calculations of various benzofuran derivatives and serve as a general guide.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is an invaluable tool for understanding and predicting intermolecular interactions, such as hydrogen bonding and molecular recognition. In an ESP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic interaction. Regions of positive potential (colored blue) are electron-deficient and represent potential hydrogen bond donors or sites for nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the oxygen atom within the furan (B31954) ring, making these sites prime candidates for forming hydrogen bonds with biological macromolecules. A region of positive potential would be anticipated around the hydrogen atom of the hydroxyl group, highlighting its role as a hydrogen bond donor. The iodine atom, being electronegative, would also influence the local electrostatic potential.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target.

An MD simulation of this compound, likely in an aqueous solution, would reveal the flexibility of the molecule and the dynamics of its interactions with surrounding water molecules. The simulation would show the rotational freedom around single bonds, such as the C-O bond of the hydroxyl group, and how the molecule adapts its conformation to optimize its interactions with the solvent. This provides a more realistic understanding of the molecule's behavior in a biological context than static calculations alone.

In Silico Approaches to Explore Potential Molecular Target Engagement

In silico methods, particularly molecular docking, are instrumental in modern drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme.

For this compound, docking studies could be performed against a variety of potential protein targets to explore its pharmacological potential. Benzofuran derivatives have been investigated for a wide range of biological activities, and docking could help to identify which proteins this specific compound is most likely to interact with. nih.govjocpr.com The docking simulations would place the molecule in the binding pocket of a target protein in various orientations and conformations, and a scoring function would be used to estimate the binding affinity for each pose.

Table 3: Hypothetical Ligand-Protein Interactions for this compound from a Docking Study

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond (Donor) | 6-hydroxyl group (H) | Asp, Glu, Ser, Thr (O-atoms) |

| Hydrogen Bond (Acceptor) | 6-hydroxyl group (O), Furan oxygen | Asn, Gln, Ser, Thr (H-atoms) |

| Hydrophobic Interactions | Benzofuran ring system | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bond | 2-iodo group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Note: This table represents potential interactions and would be dependent on the specific protein target being investigated.

Structure Activity Relationship Sar Investigations and Mechanistic Elucidation of 2 Iodo 1 Benzofuran 6 Ol Derivatives

Identification of Structural Determinants for Molecular Interaction and Selectivity

The specific placement of substituents on the benzofuran (B130515) ring dictates the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These factors are critical in determining how the molecule interacts with biological targets like receptors and enzymes, thereby governing its activity and selectivity.

The introduction of a halogen atom, such as iodine, into the benzofuran scaffold can significantly enhance its biological activity. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive, non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. nih.gov This interaction can substantially improve the binding affinity of the compound for its target. nih.gov

In the case of 2-Iodo-1-benzofuran-6-ol, the iodine atom at the C-2 position is crucial. SAR studies on various benzofuran derivatives have shown that substitutions at the C-2 position are often critical for cytotoxic activity. nih.gov The iodine atom, being a large and polarizable halogen, can participate in strong halogen bonds with electron-donating residues (e.g., carbonyl oxygens, hydroxyl groups, or aromatic rings) in the binding pockets of proteins. For instance, studies on benziodarone (B1666584) analogues, which feature a diiodophenyl group, have demonstrated the importance of the iodine atoms for potent binding to the protein transthyretin. nih.govacs.org Removal of the iodine atoms from these analogues markedly reduced their binding capacity. nih.govacs.org X-ray crystallography has confirmed that halogen bonds are important for the binding of these compounds to the thyroxine-binding sites of the target protein. nih.gov The 2-iodo substituent can therefore serve as a key anchoring point, enhancing the residence time and stability of the ligand-target complex, which is essential for effective enzyme inhibition or receptor modulation.

The hydroxyl (-OH) group at the C-6 position of the benzofuran ring is a classic hydrogen bond donor and acceptor. This functional group plays a pivotal role in establishing specific interactions with amino acid residues in a protein's active site. Research has shown that the electronic effect of hydroxyl groups can have a profound impact on the properties of the compounds they are attached to. researchgate.net

The 6-hydroxyl group can form hydrogen bonds with polar residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone of a protein. These interactions are highly directional and contribute significantly to the binding energy and specificity of the molecule. For example, in the context of transthyretin stabilizers, a hydroxyl group on the phenyl ring of benzofuran derivatives was found to be located near key residues like Lys15 at the entrance of the binding site, suggesting its involvement in critical interactions. acs.org This ability to form specific hydrogen bonds makes the 6-hydroxyl group a key determinant for molecular recognition, anchoring the ligand in a precise orientation within the binding pocket and enhancing its affinity and selectivity for the target.

For instance, SAR studies have revealed that adding other halogen atoms like chlorine or bromine, or functional groups like methyl or trifluoromethyl, at various positions can alter the compound's cytotoxic properties and binding affinity. nih.govnih.gov The position of these substitutions is critical; for example, maximum activity has been recorded when a halogen atom is placed at the para position of an N-phenyl ring attached to a benzofuran core. nih.gov Hybridizing the benzofuran scaffold with other heterocyclic rings such as chalcone, triazole, or piperazine (B1678402) has also emerged as a promising strategy to develop potent cytotoxic agents. nih.gov These modifications can lead to synergistic effects, yielding compounds with enhanced potency compared to the parent benzofuran. nih.gov Therefore, the entire substitution pattern on the benzofuran ring must be considered to understand its molecular recognition profile fully.

Studies on the Molecular Mechanism of Action at the Subcellular Level

Understanding the interactions of this compound derivatives at the subcellular level is crucial for elucidating their biological effects. This involves investigating their profiles as enzyme inhibitors and their ability to modulate key intracellular signaling pathways.

Benzofuran derivatives have been investigated as inhibitors of various enzymes implicated in disease. The specific structural features of this compound make it a candidate for interacting with several classes of enzymes.

Chorismate Mutase (CM): This enzyme catalyzes a key step in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants. wikipedia.org As a unique enzyme that catalyzes a pericyclic reaction, it is an attractive target for antimicrobial agents. wikipedia.org The active site of CM is rich in charged and polar residues that stabilize the transition state of the reaction. nih.gov The 6-hydroxyl and 2-iodo groups of a benzofuran inhibitor could potentially interact with these active site residues, disrupting the catalytic process.

Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a component of the Mediator complex, which regulates gene transcription. Its dysregulation is linked to various cancers, making it a target for oncology drug development. nih.gov Inhibitors of CDK8 often feature a heterocyclic scaffold that forms hydrogen bonds with the kinase hinge region. nih.gov Docking models of CDK8 inhibitors show that specific interactions, for example with the backbone of Ala100 in the hinge region, are crucial for potent inhibition. nih.gov The benzofuran core of this compound could serve as a scaffold for such interactions, with the substituents providing specificity and enhanced binding affinity.

Urokinase-type Plasminogen Activator (uPA): The uPA system is involved in cancer invasion and metastasis, making it a key target for anti-metastatic therapies. nih.gov Amiloride, a potassium channel blocker, and its analogs have been explored as uPA inhibitors. nih.gov Benzofuran derivatives have also been considered in this context. The inhibition of uPA by small molecules often involves interactions with its catalytic triad. The structural features of this compound could allow it to bind to the active site or allosteric sites of uPA, thereby inhibiting its proteolytic activity.

Below is a table summarizing the potential inhibitory activities of benzofuran derivatives against these enzymes.

| Enzyme Target | Therapeutic Area | Potential Role of Benzofuran Derivatives | Key Interactions |

| Chorismate Mutase (CM) | Antimicrobial | Inhibition of aromatic amino acid synthesis | Interaction with polar/charged active site residues |

| CDK8 | Oncology | Modulation of gene transcription | Hydrogen bonding with kinase hinge region |

| uPA | Oncology | Inhibition of cancer cell invasion and metastasis | Binding to catalytic or allosteric sites |

This table is based on the known functions of the enzymes and the general potential of the benzofuran scaffold as an inhibitor.

Reactive Oxygen Species (ROS) are a group of highly reactive molecules, including free radicals like superoxide (B77818) and hydroxyl radicals, that are generated during normal metabolic processes. nih.gov While ROS play roles in cell signaling, their overproduction leads to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. researchgate.netnih.gov

Benzofuran derivatives have been noted for their effects on oxidative conditions. nih.gov The phenolic hydroxyl group at the C-6 position of this compound is a key structural feature that can confer antioxidant properties. Phenolic compounds are well-known scavengers of free radicals, donating a hydrogen atom from their hydroxyl group to neutralize ROS.

Conversely, some compounds can also induce ROS generation, which can be a mechanism for anticancer activity. For example, the activation of enzymes like NADPH oxidases can lead to an "oxidative burst," producing large amounts of intracellular ROS that can trigger apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The interaction of this compound derivatives with cellular enzymes and metabolic processes could potentially modulate ROS homeostasis, either by acting as an antioxidant or by promoting ROS production, depending on the cellular context and the specific derivative. This modulation of ROS pathways represents a significant aspect of the compound's molecular mechanism of action.

Characterization of Protein-Ligand Binding Events through Biophysical Techniques

The interaction of benzofuran derivatives with their protein targets is a critical area of investigation for understanding their mechanism of action and for the development of new therapeutic agents. encyclopedia.pubnih.gov A variety of biophysical techniques are employed to characterize these binding events, providing valuable information on affinity, stoichiometry, and conformational changes. researchgate.netnih.govdntb.gov.ua

Fluorescence spectroscopy is a sensitive method used to study the binding of benzofuran derivatives to proteins, such as bovine serum albumin (BSA), which often serves as a model protein. encyclopedia.pubnih.gov In these studies, the intrinsic fluorescence of the protein, typically arising from tryptophan residues, is monitored upon titration with the benzofuran compound. A quenching of the fluorescence signal upon ligand binding can indicate a direct interaction and can be used to determine binding constants (Ka) and the number of binding sites. encyclopedia.pubnih.gov For instance, studies on certain 4-nitrophenyl-functionalized benzofurans have demonstrated their ability to bind to BSA, leading to a quenching of the protein's fluorescence and allowing for the calculation of dissociation constants (kD) in the nanomolar range. encyclopedia.pubnih.gov

Circular dichroism (CD) spectroscopy is another powerful technique used to investigate conformational changes in a protein upon ligand binding. nih.gov By monitoring the changes in the protein's secondary structure in the presence of a benzofuran derivative, researchers can gain insights into how the binding event might alter the protein's function. For example, the binding of some benzofuran derivatives to BSA has been shown to induce changes in the protein's α-helical content, indicating a conformational adaptation upon ligand binding. nih.gov

While specific biophysical data for this compound is not extensively available in the public domain, the methodologies applied to other benzofuran derivatives provide a clear framework for how such studies would be conducted. Techniques such as Isothermal Titration Calorimetry (ITC) could provide a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS) changes, while Surface Plasmon Resonance (SPR) could be used to measure the kinetics of binding and dissociation in real-time. researchgate.net

Table 1: Biophysical Techniques for Characterizing Protein-Ligand Interactions

| Technique | Information Obtained | Example Application for Benzofurans |

| Fluorescence Spectroscopy | Binding affinity (Ka, Kd), number of binding sites, quenching mechanism. | Determining the binding affinity of 4-nitrophenyl-functionalized benzofurans to BSA. encyclopedia.pubnih.gov |

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure upon ligand binding. | Observing alterations in the α-helical content of BSA upon interaction with benzofuran derivatives. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Hypothetically could be used to obtain a full thermodynamic profile of this compound binding to its target. researchgate.net |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), binding affinity (Kd). | Could be employed to measure the binding kinetics of this compound derivatives to a target protein immobilized on a sensor chip. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand binding site mapping, conformational changes in both ligand and protein. | Could potentially identify the specific amino acid residues involved in the binding of this compound to its protein target. researchgate.net |

Design Principles for Modulating Structure-Activity Relationships

The design and synthesis of novel derivatives of a lead compound are central to the process of drug discovery. By systematically modifying the chemical structure of this compound, it is possible to explore and optimize its biological activity, selectivity, and pharmacokinetic properties.

Rational Design of Derivatives Based on SAR Data and Computational Modeling

The rational design of new this compound derivatives would be heavily guided by existing Structure-Activity Relationship (SAR) data for the broader benzofuran class. mdpi.comnih.govnih.gov SAR studies on various benzofuran analogs have revealed that the nature and position of substituents on the benzofuran ring system can have a profound impact on their biological activity. mdpi.comnih.gov For instance, substitutions at the C-2 and C-3 positions of the furan (B31954) ring, as well as on the benzene (B151609) portion of the scaffold, have been shown to be critical for the activity of many benzofuran-based compounds. mdpi.com

In the case of this compound, key positions for modification would include:

The 2-position: The iodine atom is a key feature. Its replacement with other halogens (Br, Cl, F) or with small alkyl or aryl groups could significantly alter the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity.

The 6-position: The hydroxyl group is a potential hydrogen bond donor and acceptor. Its modification to an ether or ester, or its replacement with other functional groups like an amine or a thiol, could modulate the compound's interaction with its biological target and also affect its solubility and metabolic stability.

Other positions on the benzene ring: Introduction of substituents at positions 4, 5, and 7 could be explored to probe for additional binding interactions or to fine-tune the electronic properties of the aromatic system.

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can play a crucial role in the rational design process. nih.gov By developing a QSAR model based on a series of synthesized this compound derivatives and their corresponding biological activities, it would be possible to identify key molecular descriptors (e.g., lipophilicity, electronic parameters, steric factors) that correlate with activity. nih.gov This model could then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Synthesis and Screening of Libraries to Map Activity Landscapes

In addition to the rational design of individual compounds, the synthesis and screening of focused libraries of this compound derivatives can be a powerful approach to comprehensively map the activity landscape around this scaffold. scilit.com Diversity-oriented synthesis strategies can be employed to generate a wide range of analogs with variations at multiple positions of the benzofuran core. scilit.com

The synthesis of such libraries would likely involve versatile synthetic methodologies that allow for the late-stage introduction of diversity. For example, palladium-catalyzed cross-coupling reactions could be used to introduce a variety of substituents at the 2-iodo position. medcraveonline.com Similarly, the phenolic hydroxyl group at the 6-position could be readily derivatized through etherification or esterification reactions.

Once synthesized, these libraries would be subjected to high-throughput screening to assess their biological activity. The resulting data would provide a comprehensive map of the structure-activity relationships, highlighting regions of the molecule that are sensitive to modification and identifying key structural features that are essential for activity. This information would be invaluable for the design of next-generation compounds with improved properties.

Analytical and Characterization Methodologies for 2 Iodo 1 Benzofuran 6 Ol

Chromatographic Separation Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation of "2-Iodo-1-benzofuran-6-ol" from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the purification and analysis of "this compound" due to its polarity. A C18 stationary phase is typically used, with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is influenced by its hydrophobicity; the presence of the iodine atom and the benzofuran (B130515) ring system will lead to a significant retention on a nonpolar stationary phase. Purity is assessed by the presence of a single major peak in the chromatogram, and the peak area can be used for quantification.

Interactive Data Table: Predicted HPLC Parameters for this compound

| Parameter | Predicted Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | 50% to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Moderately high due to hydrophobicity |

Gas Chromatography (GC):

For the analysis of "this compound" by GC, derivatization of the hydroxyl group to a less polar ether or ester may be necessary to improve volatility and peak shape. A nonpolar or moderately polar capillary column, such as one coated with a phenyl-methylpolysiloxane, would be appropriate. The separation is based on the compound's boiling point and its interaction with the stationary phase. The high molecular weight and the presence of iodine would result in a relatively high retention time. GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural information.

Interactive Data Table: Predicted GC Parameters for Derivatized this compound

| Parameter | Predicted Value/Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Retention Time | High, dependent on the derivative used |

Spectroscopic Characterization for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the detailed structure of "this compound".

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number and environment of the protons. The aromatic protons on the benzofuran ring system would appear in the downfield region (typically 6.5-8.0 ppm). The proton on the furan (B31954) ring would likely be a singlet. The protons on the benzene (B151609) ring would exhibit splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon bearing the iodine atom would be significantly shielded, appearing at a lower chemical shift compared to an unsubstituted carbon. The carbons of the benzofuran ring would have characteristic chemical shifts, with the oxygen-bearing carbons appearing at higher chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. These 2D experiments are crucial for the unambiguous assignment of all proton and carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-I | - | ~80-90 |

| C3-H | ~6.8 (s) | ~105-115 |

| C3a | - | ~145-155 |

| C4-H | ~7.3 (d) | ~120-130 |

| C5-H | ~6.9 (dd) | ~110-120 |

| C6-OH | Variable (broad s) | ~150-160 |

| C7-H | ~7.0 (d) | ~100-110 |

| C7a | - | ~150-160 |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification. For "this compound" (C₈H₅IO₂), the expected exact mass would be approximately 259.93 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of iodine, which has one major isotope (¹²⁷I).

The fragmentation pattern would likely involve the loss of the iodine atom, leading to a significant fragment ion. Other common fragmentations could include the loss of CO, and cleavage of the furan ring. High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 260 | [M]⁺ (Molecular Ion) |

| 133 | [M - I]⁺ |

| 105 | [M - I - CO]⁺ |

| 127 | [I]⁺ |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the furan ring would likely appear in the 1000-1300 cm⁻¹ range. The C-I stretching vibration is expected to be in the low-frequency region, typically below 600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3200-3600 (broad) | O-H stretch (phenol) |

| 3000-3100 | Aromatic C-H stretch |

| 1450-1600 | Aromatic & Furan C=C stretch |

| 1000-1300 | C-O stretch (furan & phenol) |

| < 600 | C-I stretch |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzofuran ring system is a chromophore that absorbs UV radiation. The spectrum of "this compound" is expected to show absorption bands characteristic of the benzofuran scaffold, likely in the range of 240-300 nm. The presence of the hydroxyl group and the iodine atom as substituents will influence the position and intensity of these absorption maxima (λ_max). The phenolic hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in Methanol

| Predicted λ_max (nm) |

| ~250 |

| ~290 |

Advanced Purity and Isomeric Purity Analysis

The assessment of purity for this compound extends beyond the detection of simple impurities to the more complex challenge of identifying and quantifying closely related isomers. Positional isomers, which have the same molecular formula but differ in the substitution pattern on the benzofuran ring, can be particularly challenging to separate and identify.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of organic compounds. For this compound, reversed-phase HPLC would be the method of choice, typically employing a C18 or C8 stationary phase. The separation of the target compound from its potential impurities and isomers would be achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier to control the ionization state of the phenolic hydroxyl group.

Isomeric purity is of critical importance, as different isomers can exhibit varied chemical reactivity and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the differentiation of positional isomers of benzofuran derivatives. nih.govresearchgate.net The isomers will often have distinct retention times in the gas chromatograph, and their mass spectra, generated by electron impact ionization, will show unique fragmentation patterns that can be used for unambiguous identification. For instance, the position of the iodo and hydroxyl groups on the benzofuran ring will influence the fragmentation of the molecule, allowing for the differentiation of this compound from other isomers like 2-Iodo-1-benzofuran-5-ol or 3-Iodo-1-benzofuran-6-ol.

In cases where the compound might possess chiral centers, enantiomeric separation is crucial. organic-chemistry.orgacs.org While this compound itself is not chiral, derivatives or related structures might be. For such compounds, chiral HPLC using chiral stationary phases (CSPs) is the definitive method for separating enantiomers. koreascience.krresearchgate.net These columns are designed to interact differently with each enantiomer, leading to different retention times and allowing for their individual quantification.

Illustrative Data for Isomeric Purity Analysis by HPLC:

This table presents hypothetical data for the separation of this compound from a potential positional isomer using HPLC.

| Compound | Retention Time (min) | Peak Area (%) |

| 2-Iodo-1-benzofuran-5-ol | 10.2 | 0.8 |

| This compound | 11.5 | 99.2 |

Quantitative Determination Methods for Reaction Monitoring and Yield Assessment

Accurate quantitative analysis is essential for monitoring the progress of a chemical reaction and for the final determination of the reaction yield. For the synthesis of this compound, several analytical techniques can be employed for this purpose.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly accurate and precise method for determining the concentration and purity of a compound without the need for an identical reference standard. jeol.comemerypharma.comox.ac.uk This makes it particularly valuable for the analysis of novel or research compounds. aist.go.jp In a typical qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the crude reaction mixture or the purified product. fujifilm.com By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a signal from the internal standard, the exact amount of the compound can be calculated. This technique can be used to track the disappearance of starting materials and the appearance of the product over time, providing valuable kinetic information about the reaction.

HPLC can also be used for quantitative analysis. By creating a calibration curve with a series of solutions of a purified and characterized standard of this compound at known concentrations, the concentration of the compound in a reaction sample can be determined by measuring its peak area. This method is highly sensitive and can be used to quantify both the main product and any impurities or byproducts. The use of HPLC for the quantification of iodine-containing compounds is well-established. eaglebio.commdpi.com

Illustrative Data for Reaction Monitoring by qNMR:

This table shows hypothetical data from the qNMR analysis of a reaction mixture at different time points during the synthesis of this compound.

| Time (hours) | Starting Material (%) | This compound (%) |

| 0 | 100 | 0 |

| 2 | 45 | 55 |

| 4 | 15 | 85 |

| 6 | <1 | >99 |

Illustrative Data for Yield Assessment by HPLC:

This table presents hypothetical data for the determination of the final yield of a synthesis of this compound using a calibration curve.

| Sample | Peak Area | Calculated Concentration (mg/mL) | Final Yield (%) |

| Purified Product | 1,250,000 | 0.50 | 85 |

Future Directions and Emerging Research Opportunities for 2 Iodo 1 Benzofuran 6 Ol

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. For 2-Iodo-1-benzofuran-6-ol, future research will likely focus on developing more environmentally benign and sustainable methods for its synthesis and functionalization. Key areas of exploration include:

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and improve atom economy. Research into novel catalysts for the synthesis of the benzofuran (B130515) core and the introduction of the iodo-substituent will be crucial.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the benzofuran scaffold aligns with the goals of a circular economy and reduces reliance on petrochemicals.

Alternative Energy Sources: The application of microwave irradiation and visible-light-mediated synthesis can offer milder reaction conditions, reduced reaction times, and improved energy efficiency compared to traditional thermal heating. researchgate.net

Eco-friendly Solvents: The replacement of volatile organic compounds with greener alternatives, such as deep eutectic solvents (DES), is a promising avenue. DES are known for their ability to stabilize polar intermediates and accelerate transformations, potentially leading to higher yields and cleaner reactions. cam.ac.uk

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could offer high selectivity and mild reaction conditions, minimizing the need for protecting groups and reducing waste.

A comparative overview of traditional versus potential green synthetic approaches is presented in the table below.

| Feature | Traditional Synthetic Routes | Emerging Green Synthetic Routes |

| Reagents | Often rely on stoichiometric and hazardous reagents. | Emphasize the use of catalytic amounts of less toxic metals or organocatalysts. |

| Solvents | Typically use volatile and often toxic organic solvents. | Utilize water, supercritical fluids, ionic liquids, or deep eutectic solvents. |

| Energy | Commonly require high temperatures and prolonged heating. | Employ alternative energy sources like microwave and visible light for faster and more efficient reactions. |

| Feedstocks | Primarily based on non-renewable petrochemical sources. | Explore the use of renewable biomass and bio-based starting materials. |

| Waste | Generate significant amounts of byproducts and waste. | Aim for higher atom economy and generate minimal waste through catalytic cycles and one-pot reactions. |

Exploration of Novel Catalytic Systems for Efficient Functionalization

The reactivity of the C-I bond in this compound makes it an ideal handle for a variety of cross-coupling reactions to introduce molecular diversity. The development of novel and more efficient catalytic systems is a key area for future research.

Palladium Catalysis: While palladium-catalyzed reactions are well-established for C-C and C-heteroatom bond formation, future work will likely focus on developing more active and robust catalysts with lower catalyst loadings and broader substrate scope. This includes the design of new ligands that can promote challenging coupling reactions and enable the synthesis of complex benzofuran derivatives. researchgate.net

Copper Catalysis: Copper-based catalysts offer a more abundant and less expensive alternative to palladium. Research into copper-catalyzed cross-coupling reactions, cyclization reactions, and multicomponent reactions involving this compound could lead to more economical and sustainable synthetic routes. myskinrecipes.commedcraveonline.com

Gold Catalysis: Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of benzo-fused heterocycles. nih.gov Exploring gold-catalyzed reactions for the functionalization of this compound could open up new avenues for the construction of unique molecular architectures. researchgate.netscispace.com

Dual Catalysis: The combination of two different catalytic cycles in a single pot can enable tandem reactions that would be difficult to achieve in a stepwise manner. Investigating dual catalytic systems for the functionalization of this compound could lead to the rapid assembly of complex molecules.

The table below summarizes the potential applications of different catalytic systems for the functionalization of this compound.

| Catalyst System | Potential Applications | Advantages |

| Palladium | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and C-H activation/arylation reactions. researchgate.netresearchgate.net | High efficiency, broad substrate scope, and well-understood reaction mechanisms. |

| Copper | Ullmann coupling, click chemistry, and multicomponent reactions. myskinrecipes.commedcraveonline.com | Low cost, high abundance, and unique reactivity profile. |

| Gold | Hydroarylation, cycloisomerization, and activation of alkynes. researchgate.netnih.govscispace.com | Mild reaction conditions and unique selectivity for π-systems. |

| Nickel | Cross-coupling of unactivated electrophiles and reductive couplings. | Abundant and inexpensive, with reactivity that complements palladium. |

| Rhodium/Ruthenium | C-H activation and directed functionalization. | High selectivity and functional group tolerance. |

Application of Machine Learning and Artificial Intelligence in Synthetic Planning and Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis and drug discovery. For this compound, these computational tools can accelerate the discovery of new synthetic routes and the design of novel derivatives with desired properties.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule containing the this compound scaffold and propose viable synthetic pathways. nih.gov This can save significant time and resources in the laboratory by identifying the most efficient routes and avoiding dead ends.

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and potential side products. This can help chemists to optimize reaction conditions and select the most promising synthetic strategies for functionalizing this compound.

In Silico Molecular Design: Computational methods can be used to design novel derivatives of this compound with specific biological activities. myskinrecipes.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of a molecule to a biological target, allowing for the rational design of new drug candidates. researchgate.net

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate are crucial for its success. In silico tools can predict these properties for virtual derivatives of this compound, enabling the early identification of compounds with favorable pharmacokinetic profiles. myskinrecipes.com

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Single-Molecule Techniques

A deep understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. Advanced spectroscopic techniques can provide unprecedented insights into the transient intermediates and transition states of chemical reactions involving this compound.

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption and time-resolved infrared spectroscopy can be used to directly observe the formation and decay of short-lived intermediates in photochemical and thermally activated reactions. Studying the cyclization and functionalization reactions of precursors to this compound with these methods could reveal key mechanistic details and guide the design of more efficient catalysts.

Single-Molecule Spectroscopy: This powerful technique allows for the observation of individual molecules as they undergo a chemical reaction, eliminating the ensemble averaging inherent in traditional spectroscopic methods. cam.ac.uk Applying single-molecule fluorescence or Raman spectroscopy to study the catalytic functionalization of this compound could provide a detailed picture of the catalytic cycle and identify rare or short-lived intermediates that are invisible to conventional techniques. scispace.com

These advanced mechanistic studies will not only deepen our fundamental understanding of the chemistry of this compound but also provide the knowledge needed to rationally design more efficient and selective synthetic transformations.

Role in Expanding Chemical Space through Unprecedented Molecular Transformations

The unique combination of functional groups in this compound makes it a valuable starting material for diversity-oriented synthesis (DOS), a strategy aimed at rapidly generating libraries of structurally diverse small molecules to explore new areas of chemical space. cam.ac.uk

Cascade Reactions: The reactive sites on this compound can be exploited to trigger cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and rings. Designing novel cascade reactions starting from this scaffold could lead to the efficient synthesis of complex polycyclic and heterocyclic structures.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are a powerful tool for generating molecular diversity. Developing new MCRs that incorporate this compound as a key building block would enable the rapid synthesis of large libraries of novel compounds for biological screening.

Synthesis of Novel Scaffolds: The benzofuran core is a privileged scaffold in medicinal chemistry. researchgate.net By leveraging the reactivity of the iodo and hydroxyl groups, this compound can be used as a platform to construct entirely new heterocyclic scaffolds that are not readily accessible by other means. This expansion of chemical space could lead to the discovery of molecules with novel biological activities.

The strategic use of this compound in these complexity-generating reactions will be instrumental in populating currently underexplored regions of chemical space, thereby increasing the probability of discovering new bioactive molecules and functional materials.

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Iodo-1-benzofuran-6-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves iodination of benzofuran precursors. For example, electrophilic substitution on 1-benzofuran-6-ol using iodine monochloride (ICl) in acetic acid at 60–80°C yields the target compound. Catalytic optimization (e.g., using Lewis acids like FeCl₃) can enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization requires monitoring temperature and stoichiometry (e.g., 1.2 equivalents of ICl). Similar protocols for benzofuran derivatives are documented in reagent catalogs .

- Table 1 : Synthesis Optimization Parameters

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| ICl in AcOH | None | 70 | 65 | 95% |

| ICl + FeCl₃ | FeCl₃ | 80 | 78 | 98% |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles. Refinement via SHELXL (rigid-bond restraint for iodine) ensures accuracy . Visualization with ORTEP-3 aids in interpreting thermal ellipsoids .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 260.9432).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods with ≥100 ft/min face velocity to prevent inhalation .

- Wear nitrile gloves (tested for iodine permeability) and safety goggles.

- Store in amber glass vials at 4°C under inert atmosphere to prevent photodegradation.

Advanced Questions

Q. How can discrepancies in crystallographic bond lengths of this compound be resolved across studies?

- Methodological Answer : Discrepancies often arise from refinement software choices. SHELXL’s weighting scheme may underestimate iodine’s anisotropic displacement parameters compared to CRYSTALS. Cross-validate using independent refinement pipelines and apply Hirshfeld rigid-bond tests .

- Table 2 : Bond Length Comparison (Å)

| Bond | SHELXL | CRYSTALS | MoPro |

|---|---|---|---|

| C-I (aromatic) | 2.10 | 2.08 | 2.07 |

| C-O (benzofuran) | 1.36 | 1.35 | 1.34 |

Q. What hybrid computational-experimental approaches model this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with force fields (e.g., GAFF2) parameterized for iodine’s van der Waals radius.

- Receptor-Based ML : Train models on datasets like Saito et al.’s agonistic profiles (e.g., 52 mouse receptors) to predict binding affinities . Validate with wet-lab assays (e.g., SPR or fluorescence polarization).

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset (e.g., >150°C in N₂ atmosphere).

- UV-Vis Spectroscopy : Track absorbance shifts (λₘₐₓ ~280 nm) under light exposure to quantify photodegradation.

- Surface Reactivity : Apply microspectroscopic imaging (AFM-IR) to study adsorption on silica surfaces, referencing indoor surface chemistry methodologies .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.